molecular formula C16H16ClN3O4 B2867251 N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396806-23-7

N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2867251
CAS No.: 1396806-23-7
M. Wt: 349.77
InChI Key: PULGXNYLSDKKAR-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide” is a synthetic organic compound that belongs to the class of azetidine carboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, methoxy, and isoxazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide” typically involves multiple steps, including the formation of the azetidine ring and the introduction of the functional groups. A common synthetic route may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The chloro, methoxy, and isoxazole groups can be introduced through various substitution and coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide: can be compared with other azetidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-9-5-13(19-24-9)16(22)20-7-10(8-20)15(21)18-12-6-11(17)3-4-14(12)23-2/h3-6,10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGXNYLSDKKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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